N-(3-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-(3-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, an iodine atom, and a carboxamide group attached to a pyrazole ring
Preparation Methods
The synthesis of N-(3-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or iodine monochloride in the presence of an oxidizing agent.
Attachment of the fluorophenyl group: This step involves the coupling of the iodinated pyrazole with a fluorophenyl derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by reaction with an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biological studies to investigate enzyme interactions and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the binding. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-(3-fluorophenyl)-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also contains a fluorophenyl group but differs in the presence of a bromine atom and a sulfonamide group.
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione: This compound features a triazole ring and a thione group, offering different chemical properties and biological activities.
2-(ethylamino)-1-(3-fluorophenyl)butan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-iodo-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FIN3O/c1-16-6-9(13)10(15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACIYYHCRAACTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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